molecular formula C14H10F13NO B12549401 4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]aniline CAS No. 147395-06-0

4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]aniline

Cat. No.: B12549401
CAS No.: 147395-06-0
M. Wt: 455.21 g/mol
InChI Key: VQYZHQSCSZVVIT-UHFFFAOYSA-N
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Description

4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]aniline: is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]aniline typically involves the following steps:

    Starting Materials: The synthesis begins with aniline and 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanol.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane, is used.

    Catalysts: Acid catalysts like sulfuric acid or Lewis acids such as aluminum chloride may be employed to facilitate the reaction.

    Procedure: The aniline is reacted with 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanol in the presence of the catalyst at a controlled temperature, typically around 60-80°C. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, is common. Additionally, large-scale purification techniques, such as distillation and crystallization, are employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring of the compound allows for electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.

Major Products

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro, sulfonic, or halogenated derivatives.

Scientific Research Applications

4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]aniline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of fluorinated polymers and surfactants.

    Biology: Employed in the development of fluorinated probes for imaging and diagnostic purposes.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the production of water-repellent coatings and materials with high chemical resistance.

Mechanism of Action

The mechanism of action of 4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]aniline is primarily attributed to its fluorinated structure. The multiple fluorine atoms create a highly electronegative environment, which can influence the compound’s interaction with biological molecules and materials. The hydrophobic nature of the compound allows it to interact with lipid membranes, potentially altering membrane properties and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
  • 2-(Perfluorohexyl)ethyl methacrylate
  • 1H,1H,2H,2H-Perfluorooctyl methacrylate

Uniqueness

Compared to similar compounds, 4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]aniline stands out due to its aromatic amine group, which provides additional reactivity and potential for functionalization. This makes it a versatile compound for various applications, particularly in the synthesis of advanced materials and chemical intermediates.

Properties

CAS No.

147395-06-0

Molecular Formula

C14H10F13NO

Molecular Weight

455.21 g/mol

IUPAC Name

4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctoxy)aniline

InChI

InChI=1S/C14H10F13NO/c15-9(16,5-6-29-8-3-1-7(28)2-4-8)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h1-4H,5-6,28H2

InChI Key

VQYZHQSCSZVVIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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